Kbz probe 1, or benzoylated lysine probe 1, is a chemical compound designed for the study of post-translational modifications, specifically histone modifications. It serves as a versatile tool in biochemical research, particularly in understanding the dynamics of histone benzoylation and its implications in gene regulation. The compound has gained attention due to its ability to interact with specific reader domains that recognize benzoylated lysines, thus facilitating the exploration of epigenetic mechanisms.
Kbz probe 1 is classified under chemical probes used in epigenetic research. It is derived from the modification of lysine residues in histones, which play a critical role in chromatin structure and function. The probe is synthesized to include a benzoyl group that can be selectively recognized by certain protein domains, such as YEATS domains, which are known to bind specifically to benzoylated lysines.
The synthesis of Kbz probe 1 involves several key steps:
The synthesis process is crucial as it ensures that the probe retains its functional properties necessary for biological applications.
Kbz probe 1 features a central lysine residue modified with a benzoyl group at the amino side chain. The molecular structure can be represented as follows:
The specific arrangement of atoms allows for interaction with proteins that have binding sites for benzoylated lysines, making it an effective tool for studying histone modifications.
Kbz probe 1 participates in several chemical reactions relevant to its function:
These reactions are typically studied using biochemical assays that quantify binding affinities and functional outcomes in cellular contexts.
The mechanism of action of Kbz probe 1 revolves around its ability to mimic natural histone modifications:
Data supporting these mechanisms often come from experiments measuring changes in gene expression following treatment with Kbz probe 1 compared to controls.
Kbz probe 1 exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective application in laboratory experiments.
Kbz probe 1 has diverse applications in scientific research:
Lysine benzoylation (Kbz) is an epigenetically relevant post-translational modification (PTM) characterized by the addition of a benzoyl group (–COC₆H₅) to the ε-amino group of lysine residues. This modification is distinct from canonical lysine acetylation due to its larger hydrophobic aromatic ring, which influences its interactions with epigenetic "reader" proteins. Kbz was first identified on histones in mammalian cells, where it localizes to promoter regions and correlates with active gene expression [1]. The modification is metabolically sensitive, utilizing benzoyl-CoA derived from sodium benzoate—a common food preservative and FDA-approved hyperammonemia drug—as its acyl-donor substrate [1] [2]. Global proteomic profiling has identified 1,747 Kbz sites across mammalian proteomes, implicating this PTM in chromatin remodeling, transcription, immune regulation, and tumorigenesis [1].
Table 1: Key Features of Lysine Benzoylation
Property | Characteristics |
---|---|
Chemical Structure | Benzoyl group (–COC₆H₅) attached to lysine ε-amino group |
Metabolic Precursor | Benzoyl-CoA derived from sodium benzoate |
Genomic Localization | Enriched in gene promoter regions |
Proteomic Prevalence | 1,747 sites identified in mammalian cells [1] |
Functional Associations | Chromatin remodeling, transcription, immune regulation, cancer [1] [7] |
Kbz Probe 1 emerged from efforts to address the absence of chemical tools to perturb and detect lysine benzoylation. Prior to its development, research on Kbz was hindered by the lack of validated "writer" enzymes and selective inhibitors. The discovery that the lysine acetyltransferase HBO1 (KAT7) exhibits benzoyltransferase activity in vitro and in vivo provided a molecular target for probe design [1]. HBO1 catalyzes Kbz with a catalytic efficiency (Kcat/Km) of 339 s⁻¹M⁻¹—approximately 9% of its acetyltransferase activity—and targets specific histone sites (H3K14, H4K8) and non-histone proteins [1].
Kbz Probe 1 was engineered as a benzoyl-CoA competitive inhibitor that exploits structural insights from HBO1’s catalytic pocket. Molecular docking revealed that benzoyl-CoA interacts with HBO1 residues (Thr477, Ile475, Leu511, Ser512) via hydrogen bonds, while its aromatic ring is stabilized by a hydrophobic cleft (Val472, Pro507, Pro510, Leu511, Gly515) [1]. This binding mechanism informed the design of Kbz Probe 1 to mimic benzoyl-CoA’s benzoyl moiety while excluding the CoA backbone, enhancing cell permeability.
Table 2: HBO1 Kinetic Parameters for Acyl-Transferase Activities
Substrate | Kcat (s⁻¹) | Km (μM) | Kcat/Km (s⁻¹M⁻¹) |
---|---|---|---|
Acetyl-CoA | 12.7 ± 0.8 | 38.2 ± 5.1 | 3,724 ± 312 |
Benzoyl-CoA | 1.2 ± 0.1 | 354.6 ± 42.3 | 339 ± 48 |
Data adapted from kinetic analyses of recombinant HBO1 [1]
Validation experiments confirmed Kbz Probe 1’s specificity:
Despite its utility, Kbz Probe 1 underscores persistent challenges in epigenetic tool development:
Incomplete Enzyme Characterization: While HBO1 is a primary Kbz "writer" in mammals, yeast employs the SAGA complex (Gcn5 homolog) for benzoylation [2]. No mammalian debenzoylase analogous to yeast Hst2 has been confirmed, limiting functional studies [2].
Reader Protein Complexity: Only a subset of YEATS domains (e.g., YEATS2) recognize Kbz marks. YEATS2 binds H3K27bz via an aromatic cage with a unique "tip sensor" motif [7], but tools to disrupt this interaction are nascent.
Disease Relevance: Kbz is upregulated in cancers (e.g., NSCLC, HCC) where it sustains oncogenic transcription via HBO1 and YEATS2 [1] [7]. Kbz Probe 1 enables target validation but lacks isoform selectivity, potentially affecting HBO1’s acetyltransferase functions.
Metabolic Constraints: Cellular Kbz levels depend on sodium benzoate concentration and carbon source availability [2]. Probe efficacy may thus vary with metabolic conditions, complicating in vivo applications.
Table 3: Unresolved Questions in Kbz Biology
Research Gap | Challenge for Kbz Probe 1 |
---|---|
Non-histone substrates | 77 HBO1-targeted Kbz sites identified; functional impact unknown [1] |
Reader diversity | Limited to YEATS domains; bromodomains show no affinity [2] |
Metabolic crosstalk | Competition with other acyl-CoAs (e.g., acetyl-CoA) [2] |
In vivo delivery | Requires optimization for tissue-specific targeting |
Future directions include developing orthogonal probes targeting Kbz "erasers" and readers, and extending Kbz Probe 1’s application to disease models where benzoylation drives pathology, such as YEATS2-amplified cancers [7].
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